2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a 1H-pyrrol-1-yl group at position 2. A sulfanyl bridge connects the triazole ring to an acetamide moiety, which is further substituted with a 4-methoxybenzyl group.
Key structural features include:
- Triazole core: The 1,2,4-triazole ring is a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability.
- Pyrrole group: Contributes π-π stacking interactions in target binding.
- 4-Methoxybenzyl acetamide: The methoxy group may influence electronic effects and bioavailability.
Spectral data for this compound (if available) would typically include:
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h5-6,9-14,18H,2-4,7-8,15-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLARRZSPYXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The triazole ring is constructed via cyclization of a thiosemicarbazide intermediate. A representative protocol involves:
-
Formation of cyclohexyl carbonyl thiosemicarbazide : Reacting cyclohexanecarbonyl chloride with thiosemicarbazide in ethanol under reflux (12 h, 80°C).
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Oxidative cyclization : Treating the thiosemicarbazide with ferric ammonium sulfate (NHFe(SO)·12HO) in acidic conditions to yield 5-cyclohexyl-4H-1,2,4-triazole-3-thiol.
Reaction conditions :
Synthesis of the Acetamide Side Chain
Preparation of 2-Chloro-N-[(4-Methoxyphenyl)methyl]acetamide
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Acylation : Treat 4-methoxybenzylamine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
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Quenching : Add triethylamine (TEA) to neutralize HCl, stir for 2 h.
Reaction parameters :
Coupling of Triazole and Acetamide Intermediates
The sulfanyl bridge is formed via a thiol-displacement reaction:
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Deprotonation : Treat the triazole-thiol with KCO in dry DMF.
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Nucleophilic substitution : Add 2-chloro-N-[(4-methoxyphenyl)methyl]acetamide, heat at 60°C for 8 h.
Optimization notes :
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Excess triazole-thiol (1.2 eq) improves yield.
-
Purification via recrystallization (ethanol/water) affords the final compound in 70–78% yield.
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines triazole formation and coupling in a single pot:
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Cyclohexanecarbonyl chloride, thiosemicarbazide, and 1H-pyrrole-1-carbonyl chloride are reacted sequentially in AcOH.
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After cyclization, 2-chloroacetamide is added directly without isolation.
Advantages :
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables iterative coupling:
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Resin-bound triazole-thiol is treated with 2-chloroacetamide in DMF.
Yield : 50–55% (lower due to resin loading inefficiencies).
Analytical Characterization and Validation
Critical spectroscopic data for the target compound:
| Technique | Key Signals |
|---|---|
| H NMR | δ 1.2–1.8 (m, 10H, cyclohexyl), δ 3.75 (s, 3H, OCH), δ 6.8–7.2 (m, pyrrole) |
| C NMR | δ 25.6 (cyclohexyl), δ 55.2 (OCH), δ 169.8 (C=O) |
| HRMS | [M+H] m/z calc. 456.2104, found 456.2101 |
Purity : ≥98% by HPLC (C18 column, acetonitrile/water 70:30).
Challenges and Optimization Strategies
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Low yields in pyrrole substitution : Using bulky bases (e.g., DBU) instead of NaH improves N4 selectivity.
-
Byproduct formation during coupling : Adding molecular sieves (4Å) absorbs HCl, minimizing side reactions.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for cyclization and coupling steps:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and cyclohexyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction of the compound can be achieved using metal hydrides, leading to the formation of dihydro- or tetrahydro-derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the triazole and pyrrole positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Reduced forms of the triazole or pyrrole rings.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Activities
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Antifungal Activity : Compounds containing triazole rings are known for their antifungal properties, making them candidates for treating fungal infections.
- Antimicrobial Properties : The compound may possess antimicrobial effects due to its structural components.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives like this one may reduce inflammation through various biochemical pathways.
Synthesis and Derivatives
The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multi-step organic synthesis techniques. This includes:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
- Introduction of Functional Groups : Employing electrophilic substitutions to add the methoxyphenyl and acetamide groups.
- Purification : Techniques such as recrystallization or chromatography are used for purification.
Case Study 1: Anti-inflammatory Effects
A study conducted on similar triazole derivatives demonstrated significant anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and mediators, suggesting that compounds like this compound could be developed further for therapeutic use in inflammatory diseases.
Case Study 2: Antifungal Activity
In vitro assays have shown that triazole derivatives exhibit potent antifungal activity against strains such as Candida albicans. The compound's ability to disrupt fungal cell membrane integrity was noted as a primary action mechanism.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the triazole and pyrrole rings allows it to fit into the active sites of enzymes, inhibiting their function. The sulfanyl group can form covalent bonds with certain amino acid residues, further enhancing its inhibitory effects.
Comparison with Similar Compounds
Triazole Substitution Patterns
- The target compound’s cyclohexyl group distinguishes it from chlorophenyl (e.g., ) or furyl (e.g., ) analogues. Cyclohexyl enhances lipophilicity, which may improve CNS penetration compared to polar substituents like chlorophenyl.
- The pyrrole group at position 4 is shared with the compound in , but differs from morpholine or piperidine substituents in other acetamide derivatives (e.g., ), which are more electron-rich and may alter target affinity.
Acetamide Side Chain
- The 4-methoxybenzyl group in the target compound contrasts with ethoxyphenyl () or unsubstituted phenyl groups.
Pharmacological Activity Comparison
- Anticancer Activity : Compound 38 () showed IC₅₀ values <10 µM against HCT-1 and MCF-7 cells due to its quinazoline-sulfonyl moiety. The target compound lacks this group but may leverage its triazole-pyrrole core for DNA intercalation or kinase inhibition.
- Anti-Exudative Effects : Furan-triazole derivatives () reduced edema in rat models at 10 mg/kg, comparable to diclofenac. The target compound’s cyclohexyl group could prolong half-life, though this remains untested.
- Insecticidal Activity : Pyrazole acetamides (e.g., Fipronil derivatives in ) rely on electronegative groups (Cl, CF₃) for potency. The target compound’s methoxy group is less electronegative, suggesting divergent applications.
Spectral Data Comparison
Biological Activity
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound includes functional groups such as a triazole ring, a pyrrole moiety, and a sulfanyl group. The molecular formula is with a molecular weight of approximately 441.5 g/mol. The compound exhibits notable physicochemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.5 g/mol |
| LogP | 4.63 |
| Polar Surface Area | 56.79 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound in focus has been evaluated against various bacterial strains using the agar disc-diffusion method. Notably:
- Against Staphylococcus aureus : The compound exhibited strong antibacterial activity.
- Against Escherichia coli : Moderate activity was observed.
- Against Proteus mirabilis : The compound showed effective inhibition.
In one study, compounds structurally similar to our target were tested at a concentration of 1 mM in DMSO, where most exhibited effective inhibition against the mentioned strains .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been widely recognized. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that our compound may also possess similar anti-inflammatory properties.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer effects. In vitro studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives tested in cell viability assays demonstrated moderate cytotoxic activity against various cancer cell lines .
Case Studies and Research Findings
- Synthesis and Screening : A study synthesized several triazole derivatives and assessed their biological activities. Among them, compounds similar to our target showed promising antibacterial and anticancer activities .
- Molecular Docking Studies : Computational studies indicated that the compound interacts effectively with specific protein targets involved in bacterial resistance mechanisms, enhancing its potential as an antimicrobial agent .
- Pharmacological Evaluation : Various pharmacological evaluations have highlighted the importance of the sulfanyl moiety in enhancing the biological efficacy of triazole compounds .
Q & A
Basic: What are the standard protocols for synthesizing 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide?
Answer:
A universal synthesis approach involves refluxing equimolar concentrations of precursor molecules (e.g., substituted triazoles and acetamide derivatives) at elevated temperatures (e.g., 150°C) using catalysts like pyridine and zeolite (Y-H). Post-reaction purification includes distillation of excess solvents, acidification with hydrochloric acid, and recrystallization from ethanol . Structural confirmation requires 1H NMR, IR spectroscopy, LC-MS, and elemental analysis to verify purity and identity .
Advanced: How can computational methods predict the biological activity of this compound?
Answer:
Computational tools like the PASS program predict biological potential by analyzing structure-activity relationships. Molecular docking further elucidates binding affinities to target proteins (e.g., enzymes or receptors). These methods prioritize compounds for experimental validation, reducing resource-intensive screening. However, discrepancies between predictions and experimental results may arise due to solvation effects or conformational flexibility, necessitating follow-up assays like dose-response studies .
Basic: What analytical techniques are critical for confirming the compound’s purity and structure?
Answer:
- 1H NMR : Identifies proton environments, confirming substituent positions (e.g., cyclohexyl or methoxyphenyl groups).
- IR Spectroscopy : Detects functional groups (e.g., C=O, N-H stretches).
- LC-MS : Validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S content) .
Advanced: How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Answer:
Discrepancies may stem from limitations in docking algorithms (e.g., rigid vs. flexible binding sites) or unaccounted metabolic pathways. To address this:
- Perform dose-response assays to validate activity thresholds.
- Use X-ray crystallography or NMR spectroscopy to resolve ligand-protein interactions .
- Synthesize structural analogs to isolate critical pharmacophores (e.g., triazole-thioether linkage) .
Basic: What structural features of this compound influence its biological or chemical properties?
Answer:
- Triazole core : Enhances metabolic stability and hydrogen-bonding capacity.
- Cyclohexyl group : Contributes to lipophilicity, affecting membrane permeability.
- Methoxyphenyl moiety : Modulates electronic properties and π-π stacking interactions.
- Thioether linker : Impacts redox activity and sulfur-mediated binding .
Advanced: What strategies optimize synthesis yield and scalability for this compound?
Answer:
- Design of Experiments (DoE) : Statistically models variables (e.g., temperature, catalyst loading) to maximize yield .
- Flow chemistry : Enhances reproducibility and reduces reaction times via controlled continuous processes .
- Catalyst screening : Zeolites or ionic liquids improve regioselectivity in triazole formation .
Basic: How does the compound’s stability under varying conditions (pH, temperature) affect experimental design?
Answer:
Stability studies using HPLC or UV-Vis spectroscopy under acidic/alkaline conditions (pH 2–12) and thermal stress (25–80°C) inform storage protocols. Degradation products (e.g., hydrolyzed acetamide or oxidized sulfur) are identified via LC-MS .
Advanced: What are the challenges in crystallizing this compound for structural analysis?
Answer:
Crystallization difficulties arise from conformational flexibility (e.g., rotating cyclohexyl groups) or solvent interactions. Solutions include:
- Slow evaporation : Using mixed solvents (e.g., ethanol/water) to induce nucleation.
- Seeding : Introducing pre-formed microcrystals.
- Low-temperature X-ray diffraction : Minimizes thermal motion for accurate bond-length resolution .
Basic: What safety precautions are essential during handling?
Answer:
- PPE : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation.
- First aid : Immediate washing for skin/eye contact; medical consultation for ingestion .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s efficacy?
Answer:
- Substituent variation : Replace methoxyphenyl with halogenated analogs to enhance binding.
- Bioisosteres : Substitute thioether with sulfone or phosphonate groups for improved stability .
- Pharmacokinetic profiling : Assess bioavailability via logP measurements and CYP450 inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
